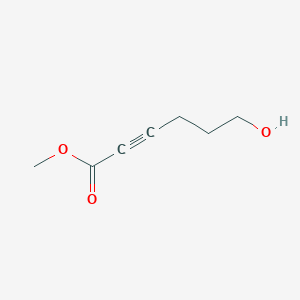![molecular formula C9H14O8 B039882 (4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid CAS No. 124064-70-6](/img/structure/B39882.png)
(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid, commonly known as ribavirin, is a synthetic nucleoside analogue that has been used in the treatment of various viral infections. Ribavirin was first synthesized in 1972 and was approved by the FDA in 1985 for the treatment of respiratory syncytial virus (RSV) infection in children. Since then, ribavirin has been used in the treatment of hepatitis C virus (HCV) infection, Lassa fever, and other viral infections.
Mécanisme D'action
Ribavirin is a prodrug that is converted into its active form, ribavirin triphosphate, inside the infected cells. Ribavirin triphosphate inhibits the activity of viral RNA polymerase, which is responsible for the synthesis of viral RNA. Ribavirin triphosphate also inhibits the activity of inosine monophosphate dehydrogenase, an enzyme that is involved in the synthesis of guanine nucleotides. This results in a decrease in the intracellular pool of guanine nucleotides, which is essential for viral RNA synthesis.
Effets Biochimiques Et Physiologiques
Ribavirin has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the replication of a wide range of viruses, including HCV, (4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid, and influenza virus. Ribavirin has also been shown to enhance the immune response to viral infections by increasing the production of interferons and other cytokines. In addition, ribavirin has been shown to have anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
Ribavirin has several advantages for use in laboratory experiments. It is readily available and can be synthesized relatively easily. It is also relatively inexpensive compared to other antiviral drugs. However, there are some limitations to its use in laboratory experiments. Ribavirin has a narrow therapeutic index, meaning that the effective dose is close to the toxic dose. It can also have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on ribavirin. One area of research is the development of new ribavirin analogues with improved antiviral activity and reduced toxicity. Another area of research is the development of new combination therapies that include ribavirin and other antiviral drugs. Finally, there is ongoing research on the mechanism of action of ribavirin and its effects on the immune system, which may lead to the development of new therapies for viral infections.
Méthodes De Synthèse
Ribavirin is synthesized from a precursor molecule, 1,2,3,4-tetra-O-acetyl-5-deoxy-D-ribose, which is converted into the intermediate 1,2,4-tri-O-acetyl-5-deoxy-D-ribose. The intermediate is then reacted with 1,3-dioxolane-2-carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid, to form ribavirin.
Applications De Recherche Scientifique
Ribavirin has been extensively studied for its antiviral properties and has been shown to inhibit the replication of a wide range of RNA and DNA viruses. It works by inhibiting the synthesis of viral RNA and DNA, thereby preventing the virus from replicating. Ribavirin has been used in combination with other antiviral drugs, such as interferon, to treat HCV infection and has been shown to improve the response rate and reduce the duration of treatment.
Propriétés
Numéro CAS |
124064-70-6 |
|---|---|
Nom du produit |
(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid |
Formule moléculaire |
C9H14O8 |
Poids moléculaire |
250.2 g/mol |
Nom IUPAC |
(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid |
InChI |
InChI=1S/C9H14O8/c1-9(8(13)14)15-2-3(17-9)6-4(10)5(11)7(12)16-6/h3-7,10-12H,2H2,1H3,(H,13,14)/t3-,4-,5-,6+,7-,9?/m1/s1 |
Clé InChI |
MSZJOGGJOQBTMQ-FTWOVESKSA-N |
SMILES isomérique |
CC1(OC[C@@H](O1)[C@H]2[C@@H]([C@H]([C@@H](O2)O)O)O)C(=O)O |
SMILES |
CC1(OCC(O1)C2C(C(C(O2)O)O)O)C(=O)O |
SMILES canonique |
CC1(OCC(O1)C2C(C(C(O2)O)O)O)C(=O)O |
Synonymes |
5,6-CEGF 5,6-O-(1-carboxyethylidene)galactofuranose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



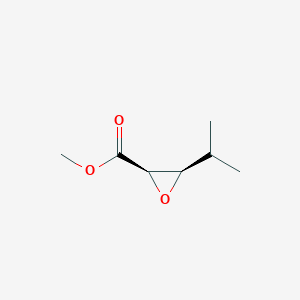
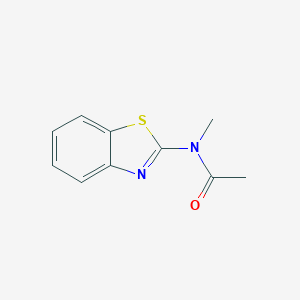
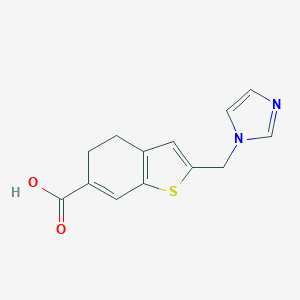
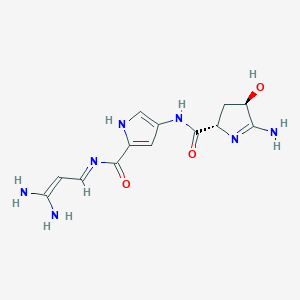
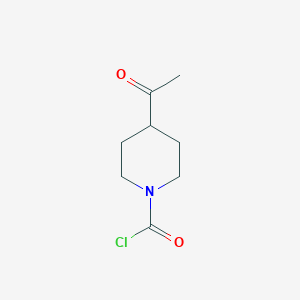
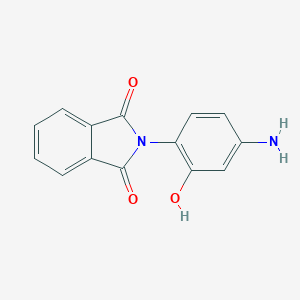
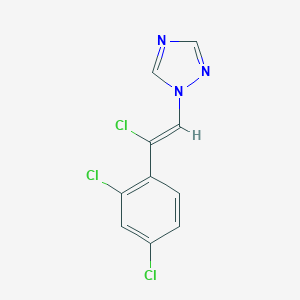

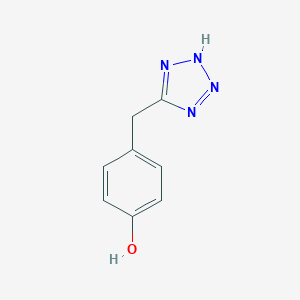
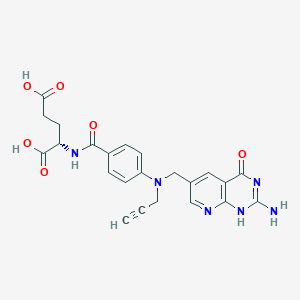
![N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide](/img/structure/B39824.png)
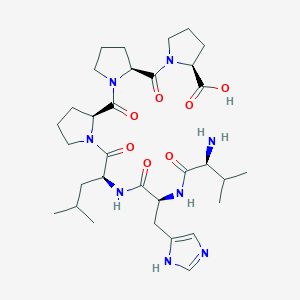
![2-[(2-Hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid](/img/structure/B39827.png)
